molecular formula C12H17N5OS B2495399 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1286695-63-3

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2495399
CAS No.: 1286695-63-3
M. Wt: 279.36
InChI Key: LWAIRYVXBFGHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that features a unique combination of imidazole and thiadiazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the thiadiazole ring would produce amines .

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of the thiadiazole moiety.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.

    Thiadiazole derivatives: Compounds like acetazolamide and methazolamide share the thiadiazole ring and are used as diuretics and anticonvulsants.

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of both imidazole and thiadiazole rings in its structure

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-3-4-10-11(19-16-15-10)12(18)14-6-8-17-7-5-13-9(17)2/h5,7H,3-4,6,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAIRYVXBFGHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.